4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid
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Overview
Description
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid is an organic compound that features a unique combination of functional groups, including a methylsulfanyl group, a pyrrole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrole with a suitable alkyl halide, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the oxidation of the intermediate to form the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)propanoic acid
- 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)pentanoic acid
Uniqueness
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methylsulfanyl-2-pyrrol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13-7-4-8(9(11)12)10-5-2-3-6-10/h2-3,5-6,8H,4,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNIFBDBJCFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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